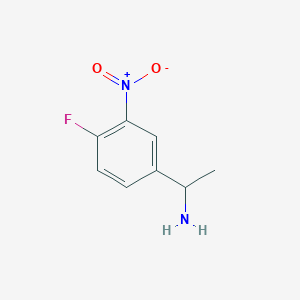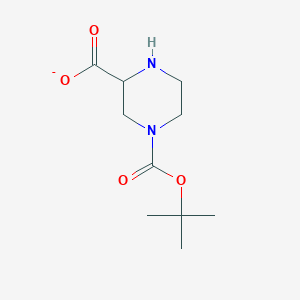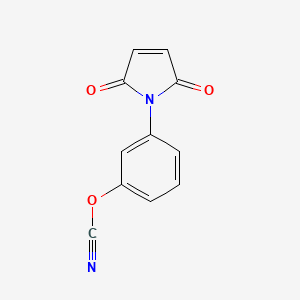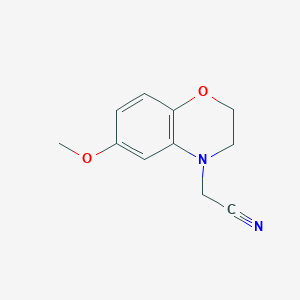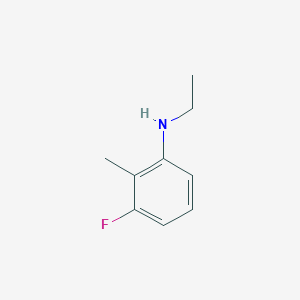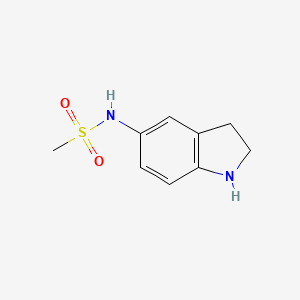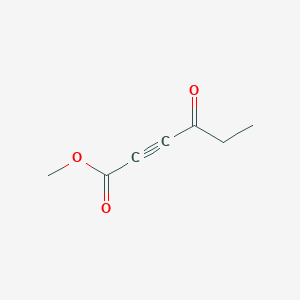
methyl 4-oxohex-2-ynoate
Descripción general
Descripción
methyl 4-oxohex-2-ynoate is an organic compound with the molecular formula C7H8O3. It is characterized by the presence of a keto group (4-oxo), an alkyne group (2-ynoic), and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-hex-2-ynoic acid methyl ester typically involves the reaction of hex-2-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Reactants: Hex-2-ynoic acid and methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Refluxing the mixture
Industrial Production Methods: In an industrial setting, the production of 4-oxo-hex-2-ynoic acid methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: methyl 4-oxohex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Hex-2-ynoic acid
Reduction: 4-Hydroxy-hex-2-ynoic acid methyl ester
Substitution: Hex-2-ynoic acid and methanol
Aplicaciones Científicas De Investigación
methyl 4-oxohex-2-ynoate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-oxo-hex-2-ynoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The keto and alkyne groups can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Hex-2-ynoic acid: Shares the alkyne group but lacks the ester and keto groups.
4-Oxo-hexanoic acid: Contains the keto group but lacks the alkyne group.
Hex-4-en-2-ynoic acid: Contains both alkyne and alkene groups but lacks the ester group.
Uniqueness: methyl 4-oxohex-2-ynoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both keto and alkyne groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Propiedades
Fórmula molecular |
C7H8O3 |
|---|---|
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
methyl 4-oxohex-2-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h3H2,1-2H3 |
Clave InChI |
IBVXAIZYCMSYMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C#CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
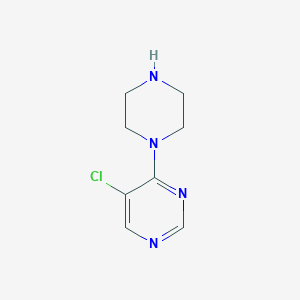
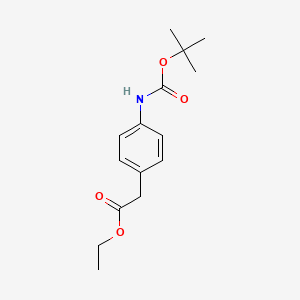
![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)
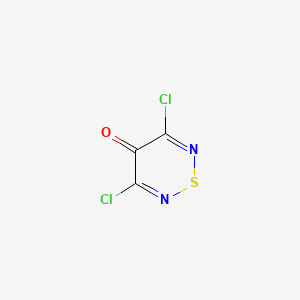
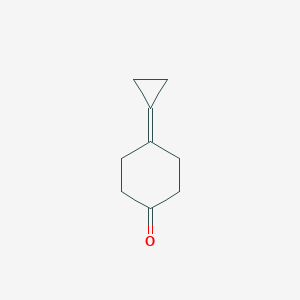

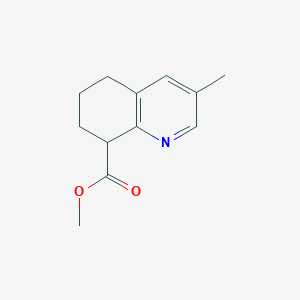
![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)
